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tert-Butyl (thiomorpholin-3-ylmethyl)carbamate
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Overview
Description
tert-Butyl (thiomorpholin-3-ylmethyl)carbamate: is a chemical compound with the molecular formula C10H20N2O2S and a molecular weight of 232.35 g/mol . This compound is known for its unique structure, which includes a thiomorpholine ring and a tert-butyl carbamate group. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (thiomorpholin-3-ylmethyl)carbamate typically involves the reaction of thiomorpholine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (thiomorpholin-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (thiomorpholin-3-ylmethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential use as a drug candidate .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (thiomorpholin-3-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to changes in cellular processes and biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the thiomorpholine ring.
tert-Butyl (2-morpholin-2-ylethyl)carbamate: Contains a morpholine ring instead of a thiomorpholine ring.
tert-Butyl N-(Piperidin-3-ylmethyl)carbamate hydrochloride: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness: tert-Butyl (thiomorpholin-3-ylmethyl)carbamate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological molecules and provides unique reactivity in chemical synthesis .
Biological Activity
tert-Butyl (thiomorpholin-3-ylmethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and modulation. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H20N2O3
- Molecular Weight : 216.28 g/mol
- Structure : The compound features a tert-butyl group, a thiomorpholine ring, and a carbamate functional group. The presence of the thiomorpholine ring is significant for its biological interactions and reactivity.
Research indicates that this compound exhibits potential as an enzyme inhibitor. The thiomorpholine nitrogen atom's nucleophilic nature allows it to interact with various biological targets, influencing biochemical pathways relevant to therapeutic applications.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could be crucial in the treatment of diseases where enzyme regulation is vital.
- Modulation of Receptor Activity : There are indications that the compound may interact with certain receptors, altering their activity and potentially leading to therapeutic effects.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |
Antimicrobial Potential | May enhance the efficacy of antibiotics when used in combination |
Cytotoxicity | Exhibits varying levels of cytotoxicity depending on the target cell type |
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study demonstrated that this compound effectively inhibited certain enzymes involved in metabolic processes, showing promise for therapeutic applications in metabolic disorders .
- Antimicrobial Potentiation :
- Cytotoxicity Assessments :
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of the thiomorpholine ring.
- Introduction of the tert-butyl group.
- Finalization through carbamate formation.
Comparison with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-Benzyl (morpholin-3-ylmethyl)carbamate | Benzyl group instead of tert-butyl | Different steric properties |
(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate | Optical isomer with similar structure | Variance in biological activity |
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate | Addition of amino group | Enhanced reactivity due to amino functional group |
Properties
Molecular Formula |
C10H20N2O2S |
---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
tert-butyl N-(thiomorpholin-3-ylmethyl)carbamate |
InChI |
InChI=1S/C10H20N2O2S/c1-10(2,3)14-9(13)12-6-8-7-15-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
WBROBAGOGJAZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CSCCN1 |
Origin of Product |
United States |
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